(2R,5R)-5-Pentyloxolane-2-carboxylic acid
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Overview
Description
(2R,5R)-5-Pentyloxolane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a carboxylic acid functional group. The compound’s chirality arises from the two stereocenters at positions 2 and 5, making it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Pentyloxolane-2-carboxylic acid can be achieved through various methods. One common approach involves the stereospecific intramolecular cycloaddition of a sorbic acid derivative with an acylnitroso compound. This method utilizes L-proline as a chiral auxiliary to direct the stereochemistry and regiochemistry of the cycloaddition reaction . Another method involves the reduction of ®-carvone using biocatalysts such as ene-reductases, which allow for regio- and stereoselective reduction of activated C=C double bonds .
Industrial Production Methods
On an industrial scale, the production of this compound often involves biocatalytic processes due to their high selectivity and environmentally friendly nature. For example, the reduction of ®-carvone using whole cells of Lactobacillus kefir in a continuously operated membrane reactor has been reported to achieve high enantioselectivity and diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Pentyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be performed using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
(2R,5R)-5-Pentyloxolane-2-carboxylic acid has a wide range of applications in scientific research:
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of (2R,5R)-5-Pentyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards enzymes and receptors. For example, in biocatalytic processes, the compound’s stereochemistry influences the enzyme’s regio- and stereoselectivity, leading to the formation of specific products .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-Dihydrocarvone: A chiral building block used in the synthesis of natural products and pharmaceuticals.
(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid: Another chiral compound synthesized through intramolecular cycloaddition reactions.
Uniqueness
(2R,5R)-5-Pentyloxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an oxolane ring and a carboxylic acid group. This combination of structural features makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R,5R)-5-pentyloxolane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCYNWGXMCGPQQ-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CC[C@@H](O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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